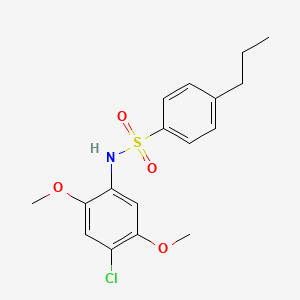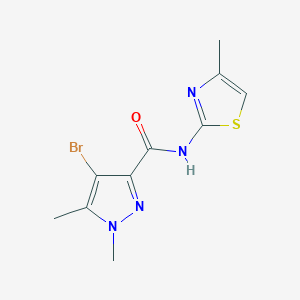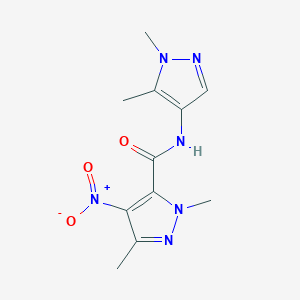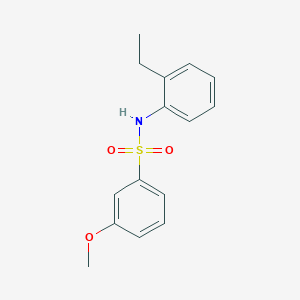![molecular formula C14H9Br2N3O4 B10976038 5-bromo-N-({1-[(5-bromofuran-2-yl)carbonyl]-1H-pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B10976038.png)
5-bromo-N-({1-[(5-bromofuran-2-yl)carbonyl]-1H-pyrazol-3-yl}methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE is a complex organic compound that features a unique structure combining furan and pyrazole rings with bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Bromine atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents in place of the bromine atoms .
Scientific Research Applications
5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the furan and pyrazole rings play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Shares the bromine substituent and aromatic ring structure but differs in its functional groups and overall structure.
1-Bromo-2-nitrobenzene: Another bromine-containing aromatic compound with different reactivity and applications.
5-Bromoindole derivatives: These compounds also contain bromine and aromatic rings but have different biological activities and applications.
Uniqueness
5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE is unique due to its combination of furan and pyrazole rings with bromine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H9Br2N3O4 |
|---|---|
Molecular Weight |
443.05 g/mol |
IUPAC Name |
5-bromo-N-[[1-(5-bromofuran-2-carbonyl)pyrazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H9Br2N3O4/c15-11-3-1-9(22-11)13(20)17-7-8-5-6-19(18-8)14(21)10-2-4-12(16)23-10/h1-6H,7H2,(H,17,20) |
InChI Key |
COIVXKCUODALCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B10975959.png)
![1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975964.png)
![N-(2,5-dimethylphenyl)-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B10975979.png)
![N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide](/img/structure/B10975984.png)

![2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975992.png)


![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10976010.png)

![2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976024.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B10976031.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976041.png)
